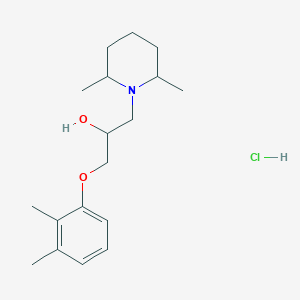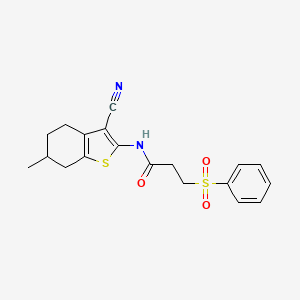![molecular formula C19H17ClN4O2 B6480584 4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol CAS No. 1216489-00-7](/img/structure/B6480584.png)
4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol” is a complex organic molecule. It contains a quinazolin-2-yl group, which is a type of nitrogen-containing heterocycle . The molecule also contains a furan-2-yl group, which is a five-membered ring with oxygen and four carbon atoms . The furan ring is attached to the quinazolin ring via a methylamino group .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. While the exact structure of this compound was not found, similar compounds have been analyzed using techniques such as X-ray crystallography . These techniques provide detailed information about the atomic coordinates, bond lengths, and bond angles in the molecule .Applications De Recherche Scientifique
4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol has been studied extensively for its potential medical applications. For example, it has been found to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for further research in the field of cancer treatment. In addition, this compound has also been studied for its potential anti-microbial effects, with promising results.
Mécanisme D'action
The exact mechanism of action of 4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol is not yet fully understood. However, it is believed that the compound targets certain cellular pathways, such as those involved in inflammation and cancer. In particular, this compound has been shown to inhibit the activity of certain enzymes involved in the inflammatory cascade, as well as to interfere with the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. For example, it has been found to possess anti-inflammatory and anti-cancer properties, as well as to possess anti-microbial effects. In addition, this compound has also been found to possess anti-oxidant and anti-apoptotic properties, as well as to possess anti-bacterial and anti-viral activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol in laboratory experiments is its ability to target multiple cellular pathways. This makes it an ideal candidate for further research in the field of cancer treatment, as well as for the development of new anti-inflammatory and anti-microbial drugs. However, one of the major limitations of using this compound in laboratory experiments is its relatively low solubility in water, making it difficult to work with in aqueous solutions.
Orientations Futures
The potential applications of 4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol are vast, and there are numerous areas of research that could benefit from further study. For example, further research could be conducted to explore the compound’s potential as an anti-cancer agent, as well as its potential as an anti-inflammatory and anti-microbial drug. In addition, further research could be conducted to explore the compound’s potential as an anti-oxidant and anti-apoptotic agent, as well as its potential as an anti-bacterial and anti-viral agent. Finally, further research could be conducted to explore the compound’s potential as an immunomodulatory agent, as well as its potential as a drug delivery system.
Méthodes De Synthèse
4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol can be synthesized in a multi-step process utilizing various organic reactions. The first step involves the condensation of furan-2-ylmethylamine and an appropriate quinazoline derivative, followed by the reduction of the resulting quinazoline. The final step involves the oxidation of the reduced quinazoline, resulting in the formation of this compound.
Propriétés
IUPAC Name |
4-[[4-(furan-2-ylmethylamino)quinazolin-2-yl]amino]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2.ClH/c24-14-9-7-13(8-10-14)21-19-22-17-6-2-1-5-16(17)18(23-19)20-12-15-4-3-11-25-15;/h1-11,24H,12H2,(H2,20,21,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDPRUSCRBYBEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)O)NCC4=CC=CO4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{3-[2-(4-chlorophenoxy)ethoxy]-2-hydroxypropyl}(2,4,4-trimethylpentan-2-yl)amine hydrochloride](/img/structure/B6480508.png)

![5-amino-N-(4-bromophenyl)-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6480527.png)
![N-butyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B6480535.png)
![5-amino-N-(2,5-diethoxyphenyl)-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6480536.png)
![ethyl 6-[(benzenesulfonyl)methyl]-4-(4-ethoxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6480539.png)
![ethyl 4-(3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6480542.png)
![ethyl 4-(4-ethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6480548.png)
![ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6480556.png)
![ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6480566.png)
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6480573.png)

![methyl 2-[3-(benzenesulfonyl)propanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6480592.png)
![1-[(2-fluorophenyl)methoxy]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6480593.png)
